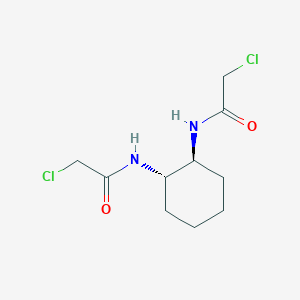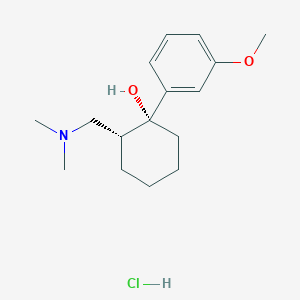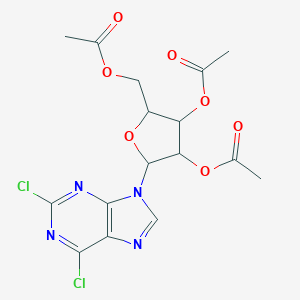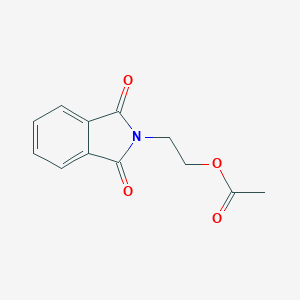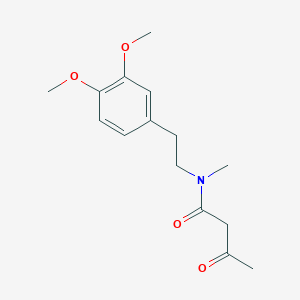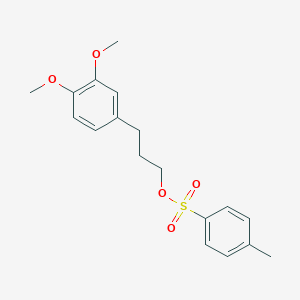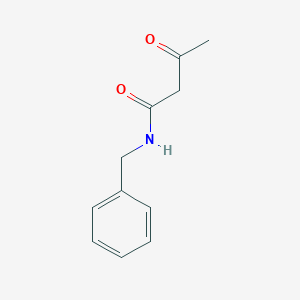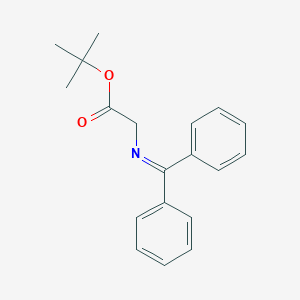
12-(t-Boc-amino)-1-dodecyl Bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions tailored to introduce specific functional groups or to create structured molecular assemblies. For instance, research on gemini surfactants, compounds similar to 12-(t-Boc-amino)-1-dodecyl Bromide, demonstrates innovative synthesis methods without solvent, leading to high yields and products with unique interfacial and aggregation behaviors (Brycki et al., 2016). These methodologies often focus on green chemistry principles, ensuring efficiency and environmental safety.
Molecular Structure Analysis
The molecular structure of surfactants like 12-(t-Boc-amino)-1-dodecyl Bromide plays a crucial role in their function and application. For compounds with similar structures, molecular dynamics simulations provide insights into their arrangement and phase behavior. For example, studies on dioctadecyldimethylammonium bromide (DODAB) have utilized molecular dynamics to reveal how these molecules assemble into bilayer structures, highlighting the impact of molecular structure on material properties (Jamróz et al., 2010).
Chemical Reactions and Properties
The reactivity of 12-(t-Boc-amino)-1-dodecyl Bromide with other compounds, including its involvement in catalyzed C-N couplings, is a subject of significant interest. Research indicates that specific ligands can facilitate efficient coupling reactions of aryl bromides and chlorides, producing highly functionalized amines. Such studies shed light on the chemical versatility and potential applications of these compounds in synthesis and drug development (Reddy et al., 2008).
Physical Properties Analysis
The physical properties of 12-(t-Boc-amino)-1-dodecyl Bromide, including phase behavior and thermal characteristics, are critical for its application in various domains. Investigations into similar compounds reveal complex phase behaviors and transitions, highlighting the importance of understanding these properties for practical applications (Zbytovská et al., 2004).
Chemical Properties Analysis
The chemical properties of 12-(t-Boc-amino)-1-dodecyl Bromide, particularly its interactions with other molecules and ions in solution, play a pivotal role in defining its applicability. Studies on surfactant mixtures and their aggregation behavior provide insights into the micellar and vesicular formations that can be achieved, which are essential for applications ranging from material science to pharmaceuticals (Jiang et al., 2012).
Aplicaciones Científicas De Investigación
1. One-Pot Amidation of N-Boc Protected Amines
- Summary of Application : N-Boc protected amines are used in a one-pot synthesis of amides. This method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
2. N-Boc Deprotection Using a Deep Eutectic Solvent
- Summary of Application : An efficient and sustainable method for N-Boc deprotection has been described. This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Methods of Application : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results or Outcomes : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
3. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of Application : This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
4. Dual Protection of Amino Functions Involving Boc
- Summary of Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results or Outcomes : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
5. N-tert-butyloxycarbonylation of Amines
- Summary of Application : This research describes a practical protocol for the protection of various aryl and aliphatic amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
- Methods of Application : The reactions involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
- Results or Outcomes : A variety of aryl and aliphatic amines were efficiently converted to N-tert-butyloxycarbonyl derivatives with high yields .
6. Dual Protection of Amino Functions Involving Boc
- Summary of Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results or Outcomes : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Direcciones Futuras
A sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Propiedades
IUPAC Name |
tert-butyl N-(12-bromododecyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYVOTVGMXGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400835 | |
| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(t-Boc-amino)-1-dodecyl Bromide | |
CAS RN |
887353-35-7 | |
| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



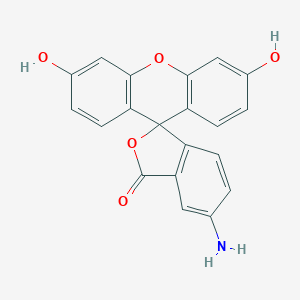
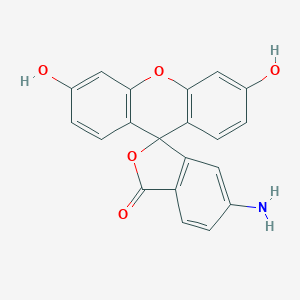
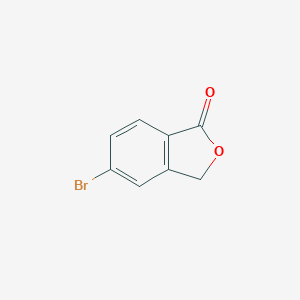
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)
